2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Catalog No.
S12485679
CAS No.
M.F
C21H25N5O4S
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-tr...

Product Name

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C21H25N5O4S/c1-12-7-6-8-13(2)18(12)23-17(27)11-31-21-25-24-20(26(21)22)14-9-15(28-3)19(30-5)16(10-14)29-4/h6-10H,11,22H2,1-5H3,(H,23,27)

InChI Key

LLZMDUPKZYHKIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC

The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule with significant potential in pharmaceutical applications. Its structure features a triazole ring, which is known for its role in various biological activities. The presence of a sulfanyl group and a dimethylphenyl acetamide moiety enhances its chemical properties and biological interactions.

This compound can be represented by the molecular formula C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S, and it has a molecular weight of approximately 445.52 g/mol. The triazole ring contributes to its pharmacological properties, making it a candidate for further research in medicinal chemistry.

The chemical behavior of this compound is influenced by its functional groups. The triazole moiety can participate in various reactions such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Redox reactions: The sulfanyl group may undergo oxidation or reduction, altering the compound's reactivity.
  • Hydrolysis: The acetamide portion can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Preliminary studies suggest that compounds containing triazole rings exhibit a range of biological activities, including:

  • Antimicrobial properties: Many triazole derivatives are known to inhibit the growth of bacteria and fungi.
  • Anticancer effects: Some studies indicate that triazole-containing compounds can induce apoptosis in cancer cells.
  • Anti-inflammatory activity: The presence of specific substituents may contribute to reducing inflammation.

The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves several steps:

  • Formation of the triazole ring: This could be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the sulfanyl group: This step may involve the reaction of a thiol with an appropriate halogenated precursor.
  • Acetamide formation: The final step would typically involve reacting the amine with an acyl chloride or an anhydride to form the acetamide linkage.

These steps require careful optimization to ensure high yields and purity.

This compound may have numerous applications in:

  • Pharmaceutical development: Due to its potential antimicrobial and anticancer properties, it could serve as a lead compound for drug development.
  • Agricultural chemistry: If proven effective against plant pathogens, it could be formulated into agricultural products.
  • Material science: Its unique chemical structure might be useful in developing novel materials with specific properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential areas of investigation include:

  • Protein binding studies: Understanding how well this compound binds to target proteins could inform its efficacy and bioavailability.
  • Metabolism studies: Investigating how this compound is metabolized in vivo will provide insights into its pharmacokinetics and potential toxicology.
  • Synergistic effects: Assessing interactions with other drugs could reveal potential combination therapies.

Several compounds share structural similarities with 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamideC20H23N5O5SC_{20}H_{23}N_{5}O_{5}SSimilar structure with different phenyl substitution
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamideC11H14ClNO4C_{11}H_{14}ClNO_{4}Lacks the triazole ring but shares acetamide functionality
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamideC20H23N5O4SC_{20}H_{23}N_{5}O_{4}SSimilar triazole structure with different phenolic substituents

Uniqueness

The uniqueness of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide lies in its specific combination of functional groups and structural motifs that may confer distinct biological activities not present in the other compounds listed. Further research is needed to fully elucidate these differences and their implications for biological activity and therapeutic potential.

The 1,2,4-triazole core of the target molecule is most efficiently constructed via copper-catalyzed [3+2] cycloaddition reactions. Recent advances in copper-mediated azide-alkyne cycloaddition (CuAAC) enable regioselective triazole formation under mild conditions. For instance, Xu et al. demonstrated that copper(II) acetate catalyzes the one-pot reaction between nitriles and hydroxylamine hydrochloride to yield 1,2,4-triazoles with moderate to good efficiency (45–78% yields). This method avoids hazardous intermediates by generating amidoxime species in situ, which subsequently undergo cyclization with a second nitrile partner.

Optimization studies reveal that polydentate N-donor ligands, such as 1,10-phenanthroline, enhance catalytic activity by stabilizing copper(I) intermediates during the cycloaddition. A methanol–water solvent system (3:1 v/v) at room temperature under aerobic conditions achieves full conversion within 12 hours while maintaining functional group tolerance for methoxy and aryl substituents. Substituting traditional azide precursors with in situ-generated hydrazoic acid (<6% concentration) improves safety without compromising reactivity, as demonstrated in gram-scale syntheses of triazole-containing amino acids.

Key challenges include minimizing homocoupling byproducts when using symmetric nitriles. Screening of copper sources identified Cu(OAc)₂·H₂O as superior to CuI or CuBr in suppressing dimerization, particularly for electron-deficient nitriles like 3,4,5-trimethoxybenzonitrile. Table 1 summarizes optimized conditions for triazole core synthesis:

ParameterOptimal ConditionYield Range
CatalystCu(OAc)₂ (10 mol%)68–82%
Ligand1,10-Phenanthroline (15 mol%)
SolventMeOH:H₂O (3:1)
Temperature25°C
Reaction Time12–14 hours

Microwave-Assisted Condensation Techniques for Sulfanyl-Acetamide Linkage

Microwave irradiation significantly accelerates the formation of the sulfanyl-acetamide bridge between the triazole core and N-(2,6-dimethylphenyl)acetamide. Wu et al. established that microwave-assisted thioetherification using Lawesson’s reagent reduces reaction times from 8 hours to 15 minutes while improving yields by 20–25% compared to conventional heating. A two-step protocol involves:

  • Thionation of the acetamide precursor with Lawesson’s reagent in tetrahydrofuran (THF) at 80°C under microwave irradiation
  • Nucleophilic displacement of the triazole-thiolate with the in situ-generated thiocarbamate

Critical parameters include maintaining a 1:1.2 molar ratio of triazole-thiol to acetamide bromide to prevent disulfide formation. Dielectric heating at 150 W ensures uniform temperature distribution, achieving 89% conversion with <5% dimeric byproducts. Mercury(II) acetate (1.2 equiv) acts as a mild Lewis acid catalyst, facilitating thiolate activation without oxidizing sensitive methoxy groups.

Regioselective Functionalization of 3,4,5-Trimethoxyphenyl Substituents

Introducing the 3,4,5-trimethoxyphenyl group at the C5 position of the triazole requires careful control of electronic and steric effects. Copper-mediated [3+2] cycloadditions using prefunctionalized nitriles demonstrate superior regioselectivity over traditional Huisgen approaches. As shown by Bian et al., electron-donating methoxy groups direct cycloaddition to the β-position of the nitrile, achieving >95:5 regiomeric ratios.

Protecting group strategies further enhance selectivity. Temporary silyl protection of the 4-amino group prevents unwanted N-alkylation during the coupling of 3,4,5-trimethoxybenzaldehyde with the triazole intermediate. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the free amine while preserving methoxy substituents.

Solvent-Free Synthetic Protocols Under Oxidative Conditions

Recent advances in solvent-free copper catalysis enable the final oxidative coupling steps without volatile organic solvents. Building on methodologies from Ding et al., molecular oxygen serves as a green oxidant for dehydrogenative coupling between the triazole-thiol and acetamide precursors. A ball-milling technique with Cu(OAc)₂ (5 mol%) and 4Å molecular sieves achieves 78% yield after 2 hours of mechanical agitation, compared to 65% yield in traditional stirred-tank reactors.

Thermogravimetric analysis confirms the absence of solvent residues, while X-ray diffraction patterns verify crystalline purity of the final product. This approach reduces E-factor values by 40% compared to solution-phase methods, aligning with green chemistry principles.

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

443.16272547 g/mol

Monoisotopic Mass

443.16272547 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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